2-Furamide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

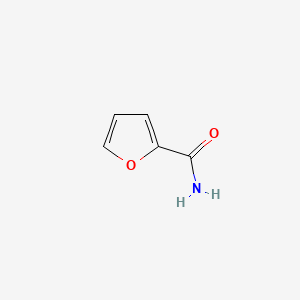

Structure

3D Structure

属性

IUPAC Name |

furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c6-5(7)4-2-1-3-8-4/h1-3H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFIYRKPCACCNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060569 | |

| Record name | 2-Furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-38-1 | |

| Record name | 2-Furancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furancarboxamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-FURAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IG4632C1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Furamide chemical properties and structure

An In-depth Technical Guide to 2-Furamide: Chemical Properties and Structure

Introduction

This compound, also known as furan-2-carboxamide, is an organic compound derived from furan.[1] It is a versatile chemical intermediate utilized in various fields, including pharmaceutical development, agricultural chemistry, and polymer science.[2] Structurally, it features a furan ring substituted with an amide functional group, which imparts unique reactivity and solubility characteristics.[1][2] This guide provides a comprehensive overview of the chemical properties, molecular structure, synthesis, and biological relevance of this compound for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][2] It exhibits good solubility in solvents like methanol.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | furan-2-carboxamide | [1][3][4] |

| CAS Number | 609-38-1 | [1][2][3][5] |

| Molecular Formula | C₅H₅NO₂ | [1][2][3][5] |

| Molecular Weight | 111.10 g/mol | [1][2][3][5] |

| Appearance | White to almost white crystalline powder | [1][2] |

| Melting Point | 138 - 144 °C | [1][2][4] |

| Boiling Point | 148 °C at 11 mmHg | [2] |

| Purity | ≥ 96.0% - 98% (GC) | [2][4] |

Molecular Structure

The structure of this compound consists of a five-membered aromatic furan ring with an amide group attached at the second position. This combination of a heterocyclic aromatic system and a functional amide group is key to its chemical reactivity and applications as a building block in synthesis.[1][2]

| Identifier | Value | Reference |

| Canonical SMILES | C1=COC(=C1)C(=O)N | [1][3] |

| InChI | InChI=1S/C5H5NO2/c6-5(7)4-2-1-3-8-4/h1-3H,(H2,6,7) | [1][3][6] |

| InChI Key | TVFIYRKPCACCNL-UHFFFAOYSA-N | [1][3][4][6] |

| PubChem CID | 69108 | [2][3] |

Crystal Structure

The detailed three-dimensional arrangement of atoms in solid this compound has been determined by X-ray crystallography. The data is available in the Cambridge Structural Database under the deposition number CCDC 765490.[3]

Experimental Protocols

General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules like this compound. ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework, respectively.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., Polysol, DMSO-d₆).[7][8]

-

Instrument Setup: Use a standard NMR spectrometer (e.g., Varian CFT-20 or a 300 MHz spectrometer).[7][8] Tetramethylsilane (TMS) is typically used as an internal reference standard.[7]

-

Data Acquisition: Record the ¹H NMR spectrum to identify the chemical shifts, integration, and coupling patterns of the protons on the furan ring and the amide group.

-

¹³C NMR Acquisition: Record the ¹³C NMR spectrum to determine the number of unique carbon environments. For this compound, spectra have been recorded in Polysol.[7]

-

Data Analysis: Process the acquired spectra to assign peaks to specific atoms within the molecule, confirming the furan-2-carboxamide structure.

Synthesis and Reactions

This compound can be synthesized through various methods, primarily involving the modification of furan precursors. It also participates in reactions typical of amides and furan rings.

Synthesis Methods

Several synthetic routes to this compound have been established:

-

Direct Amidation: This involves reacting furan derivatives, such as furoic acid or its esters, with ammonia or other aminating agents under controlled conditions.[1]

-

Transformation from Furfural: Catalytic processes can convert furfural, a common biomass-derived chemical, into this compound, which is a significant route for utilizing renewable resources.[1]

Below is a generalized workflow for the synthesis of this compound from a furan-based precursor.

References

- 1. Buy this compound | 609-38-1 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Furamide | C5H5NO2 | CID 69108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. scbt.com [scbt.com]

- 6. This compound(609-38-1) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

Synthesis of 2-Furamide from Furfural: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for converting furfural, a key biomass-derived platform chemical, into 2-furamide. This compound is a valuable compound with applications in medicinal chemistry and as a precursor for various fine chemicals. This document details the core methodologies, presents quantitative data for comparative analysis, provides explicit experimental protocols, and visualizes the key chemical transformations and workflows.

Core Synthetic Methodologies

The synthesis of this compound from furfural can be broadly categorized into three main approaches:

-

Two-Step Synthesis via 2-Furoic Acid: This is the most common and well-documented route. It involves the initial oxidation of furfural to 2-furoic acid, which is subsequently converted to this compound through amidation.

-

Direct Catalytic Amidation: This approach aims to convert furfural directly to this compound in a single step, offering a more atom-economical and potentially cost-effective process.

-

Synthesis via 2-Furanenitrile Intermediate: This pathway involves the ammoxidation of furfural to produce 2-furanenitrile, which is then hydrolyzed to yield this compound.

Each of these methodologies encompasses various specific techniques, catalysts, and reaction conditions that influence the overall efficiency and selectivity of the synthesis.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data for the key synthetic steps, allowing for a clear comparison of different catalytic systems and reaction conditions.

Oxidation of Furfural to 2-Furoic Acid

| Catalyst | Oxidant | Base | Temperature (°C) | Pressure | Reaction Time (h) | Furfural Conversion (%) | 2-Furoic Acid Yield (%) | Selectivity (%) |

| AuPd/Mg(OH)₂ | O₂ | NaOH | 30 | 3 bar | 1 | 84 | 93.2 | >95 |

| Ag/TiO₂ | Air | NaOH | 25 | 15 bar | 3 | 96 | 96 | >98 |

| Au/Zeolite Templated Carbon (ZTC) | O₂ | - | 110 | 6 bar | 4 | ~90 | ~90 | 100 |

| Ru pincer complex | H₂O | NaOH | 150 | - | 48 | >95 | >95 | - |

| Nocardia corallina B-276 (resting cells) | - | - | 30 | - | 8 | - | 88 | - |

Amidation of 2-Furoic Acid to this compound

| Amine Source | Coupling System/Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Aniline | EDC, HOBt, DMAP | CH₃CN | 18 | Room Temp. | 80 |

| 4-Aminophenol | EDC | DCM | - | Room Temp. | 74.4 |

| Benzylamine | TBTU, DIPEA | DMF | - | Room Temp. | 73-82 |

| Diethylamine | TBTU, DIPEA | DMF | - | Room Temp. | 73-82 |

| Aqueous Ammonia | Diboronic acid anhydride | - | - | - | - |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol 1: Catalytic Oxidation of Furfural to 2-Furoic Acid using Ag/TiO₂

Materials:

-

Furfural (FF)

-

Silver nitrate (AgNO₃)

-

Titanium dioxide (TiO₂) P25

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Nitrogen (N₂) and Air

Catalyst Preparation (5 wt% Ag/TiO₂):

-

Disperse 1.9 g of TiO₂ P25 in 100 mL of deionized water and sonicate for 30 minutes.

-

Dissolve 0.157 g of AgNO₃ in 10 mL of deionized water.

-

Add the AgNO₃ solution dropwise to the TiO₂ suspension under vigorous stirring.

-

Stir the mixture for 24 hours at room temperature.

-

Evaporate the water at 80°C under reduced pressure.

-

Dry the resulting solid at 110°C overnight.

-

Calcine the solid at 400°C for 4 hours in static air.

-

Reduce the catalyst under a flow of H₂ at 300°C for 2 hours before use.

Oxidation Reaction:

-

In a batch reactor, add the desired amount of Ag/TiO₂ catalyst and an aqueous solution of NaOH.

-

Add the furfural solution to the reactor.

-

Seal the reactor and purge with N₂ several times.

-

Pressurize the reactor with air to 15 bar.

-

Stir the reaction mixture at room temperature (25°C) for 3 hours.[1]

-

After the reaction, filter the catalyst from the solution.

-

Analyze the liquid phase by HPLC to determine the conversion of furfural and the yield of 2-furoic acid.

Protocol 2: Amidation of 2-Furoic Acid using EDC and HOBt

Materials:

-

2-Furoic acid

-

Amine (e.g., aniline)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous acetonitrile (CH₃CN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-furoic acid (1.0 eq) in anhydrous acetonitrile.

-

Add HOBt (1.2 eq) and DMAP (catalytic amount) to the solution.

-

Add the amine (1.1 eq) to the mixture.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add EDC (1.2 eq) portion-wise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key synthetic pathways and a general experimental workflow.

Caption: Major synthetic routes from furfural to this compound.

Caption: A general experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from furfural is a versatile process with multiple viable pathways. The traditional two-step method involving the oxidation of furfural to 2-furoic acid followed by amidation is well-established and offers high yields with a variety of catalytic systems.[1][2][3] Direct amidation and the nitrile intermediate route present more atom-economical alternatives, though they are currently less explored in the literature. The choice of synthetic route will depend on factors such as desired yield, purity requirements, cost of catalysts and reagents, and environmental considerations. This guide provides the foundational knowledge and detailed protocols to aid researchers in selecting and optimizing the most suitable method for their specific needs in the development of this compound and its derivatives.

References

Spectroscopic Profile of 2-Furamide: A Technical Guide

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 2-Furamide, providing researchers, scientists, and drug development professionals with a comprehensive spectroscopic reference.

This technical guide offers a detailed examination of the spectroscopic characteristics of this compound (C₅H₅NO₂), a heterocyclic amide with potential applications in medicinal chemistry and materials science. The following sections present tabulated NMR, IR, and MS data, detailed experimental protocols for acquiring such spectra, and a visual representation of the spectroscopic analysis workflow. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data Summary

The spectroscopic data for this compound has been compiled from various sources and is presented in the tables below. It is important to note that some of the NMR data is based on predicted spectra due to the limited availability of comprehensive public experimental datasets.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The furan ring protons exhibit characteristic chemical shifts and coupling patterns.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H5 | ~7.6 | dd | J = 1.8, 0.8 |

| H3 | ~7.2 | dd | J = 3.6, 0.8 |

| H4 | ~6.5 | dd | J = 3.6, 1.8 |

| -NH₂ | ~7.5 (broad) | s | - |

| -NH₂ | ~6.9 (broad) | s | - |

Note: Data is interpreted from publicly available spectra, and amide proton shifts can vary significantly with solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C=O | ~160 |

| C2 | ~147 |

| C5 | ~145 |

| C3 | ~118 |

| C4 | ~112 |

Note: Data is based on predicted spectra from publicly available databases.

IR (Infrared) Spectroscopy Data

The IR spectrum of this compound highlights the characteristic vibrational frequencies of its functional groups. The data presented is based on the gas-phase spectrum available from the NIST/EPA Gas-Phase Infrared Database[1].

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3400-3200 | N-H stretch (amide) | Strong, broad |

| ~3100 | C-H stretch (aromatic) | Medium |

| ~1670 | C=O stretch (amide I) | Strong |

| ~1580 | N-H bend (amide II) | Medium |

| ~1470, 1390 | C=C stretch (furan ring) | Medium |

| ~1020 | C-O-C stretch (furan ring) | Strong |

MS (Mass Spectrometry) Data

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in the formation of a molecular ion and characteristic fragment ions.

| m/z | Relative Abundance (%) | Assignment |

| 111 | 100 | [M]⁺ (Molecular Ion) |

| 95 | High | [M - NH₂]⁺ |

| 67 | Medium | [M - NH₂ - CO]⁺ |

| 39 | Medium | [C₃H₃]⁺ |

Note: Fragmentation patterns are predicted based on the structure of this compound.

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. The final solution height should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

For ¹H NMR, acquire a single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, acquire a proton-decoupled experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, a longer acquisition time (e.g., 1-2 seconds), and a relaxation delay of 2-5 seconds. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.51 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify the chemical shifts and multiplicities of the signals.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grind the this compound to a fine powder using an agate mortar and pestle.

-

Add the KBr to the mortar and gently mix with the sample. Then, grind the mixture thoroughly until a homogenous, fine powder is obtained.

-

Transfer a portion of the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Identify the wavenumbers of the major absorption bands.

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Introduce a small amount of solid this compound into a capillary tube or onto a direct insertion probe.

-

Insert the probe into the ion source of the mass spectrometer.

-

-

Instrument Parameters:

-

The ion source is typically maintained under a high vacuum.

-

The sample is vaporized by heating the probe.

-

The gaseous molecules are bombarded with a beam of electrons, typically with an energy of 70 eV, to induce ionization and fragmentation.

-

-

Data Acquisition:

-

The resulting positive ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

-

A mass spectrum is recorded, plotting the relative abundance of ions as a function of their m/z values.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of this compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which can aid in structural elucidation.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

A Comprehensive Technical Guide to the Physical Characteristics of 2-Furamide Powder

This technical guide provides an in-depth overview of the core physical characteristics of 2-Furamide powder, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental protocols for characterization, and visualizes the experimental workflow.

Core Physical Properties

This compound, also known as furan-2-carboxamide, is a heterocyclic organic compound with the chemical formula C5H5NO2.[1][2][3] It presents as a white to almost white crystalline powder.[1][4][5] This compound serves as a versatile building block in organic synthesis and has been explored for its potential in pharmaceutical and agricultural applications.[4]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound powder.

| Property | Value | References |

| Molecular Formula | C5H5NO2 | [1][2][3][4] |

| Molecular Weight | 111.10 g/mol | [1][2][3][4] |

| Melting Point | 138 - 144 °C | [1][4][6] |

| Boiling Point | 148 °C at 11 mmHg | [4] |

| Appearance | White to almost white crystalline powder | [1][4][5] |

| Solubility | Good solubility in methanol | [1] |

| CAS Number | 609-38-1 | [1][3][4] |

| IUPAC Name | furan-2-carboxamide | [1][3] |

| Crystal Structure (CCDC No.) | 765490 | [3] |

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of this compound powder are outlined below. These protocols are based on standard laboratory procedures.

Determination of Melting Point (Capillary Method)

The melting point of this compound is determined using the capillary method, a standard and widely used technique for crystalline solids.[7][8]

Apparatus and Materials:

-

Melting point apparatus (e.g., DigiMelt)[9]

-

Capillary tubes (thin-walled, sealed at one end)

-

This compound powder sample (finely ground)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is placed in a clean, dry mortar and finely ground to a uniform powder.[10]

-

Capillary Tube Loading: The open end of a capillary tube is tapped gently into the powdered sample. The tube is then inverted and tapped on a hard surface to pack the powder into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed powder is achieved.[9]

-

Apparatus Setup: The melting point apparatus is turned on and the desired starting temperature (approximately 10-15°C below the expected melting point of 138°C) and ramp rate (e.g., 1-2°C/min for a precise measurement) are set.[9]

-

Measurement: The loaded capillary tube is inserted into the heating block of the apparatus.

-

Observation: The sample is observed through the magnifying lens as the temperature increases. The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the end of the melting range.[11]

-

Reporting: The melting point is reported as a range from the onset to the final melting temperature. For this compound, this is expected to be in the range of 138-144°C.[1][4]

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a common technique used to determine the equilibrium solubility of a solid in a particular solvent.[12]

Apparatus and Materials:

-

This compound powder sample

-

Solvent of interest (e.g., methanol)

-

Analytical balance

-

Volumetric flasks

-

Screw-capped vials or flasks

-

Shaking incubator or orbital shaker set to a constant temperature

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation of Supersaturated Solution: An excess amount of this compound powder is added to a known volume of the solvent in a screw-capped vial. This ensures that a saturated solution is formed with excess solid present.[12][13]

-

Equilibration: The vial is sealed and placed in a shaking incubator at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[12][13]

-

Phase Separation: After equilibration, the solution is allowed to stand to allow the undissolved solid to settle. A sample of the supernatant is then carefully withdrawn and filtered to remove all solid particles.[13]

-

Analysis: The concentration of this compound in the clear, filtered solution is determined using a suitable analytical method. For a UV-active compound like this compound, UV-Vis spectrophotometry at a predetermined wavelength of maximum absorbance can be used. A calibration curve prepared with standard solutions of known concentrations is used for quantification.

-

Calculation: The solubility is expressed as the concentration of the saturated solution, typically in units of mg/mL or mol/L.

Crystal Structure Analysis (Powder X-ray Diffraction - PXRD)

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases of a solid material and can provide information on its crystal structure.[14][15]

Apparatus and Materials:

-

Powder X-ray diffractometer

-

Sample holder (low-background type recommended)

-

This compound powder sample (finely ground)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: The this compound powder is finely ground to ensure a random orientation of the crystallites.[16]

-

Sample Mounting: The powdered sample is packed into the sample holder, ensuring a flat and level surface that is flush with the holder's top edge.[14]

-

Instrument Setup: The sample holder is placed in the diffractometer. The X-ray source (e.g., Cu Kα radiation) is selected, and the instrument parameters such as the scanning range of 2θ angles (e.g., 5° to 70°), step size, and scan speed are set.[15]

-

Data Collection: The PXRD pattern is collected by scanning the detector through the specified range of 2θ angles. The instrument records the intensity of the diffracted X-rays at each angle.[15]

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. The positions and intensities of the diffraction peaks are unique to the crystalline structure of this compound. This experimental pattern can be compared to reference patterns from crystallographic databases, such as the Cambridge Structural Database (CSD), using the known CCDC number (765490) for this compound to confirm its identity and phase purity.[3][17]

Visualizations

The following diagram illustrates the general experimental workflow for the physical characterization of this compound powder.

References

- 1. Buy this compound | 609-38-1 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. Furamide | C5H5NO2 | CID 69108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemsavers.com [chemsavers.com]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. westlab.com [westlab.com]

- 8. thinksrs.com [thinksrs.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. scribd.com [scribd.com]

- 11. Video: Melting Points - Procedure [jove.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. quora.com [quora.com]

- 14. mcgill.ca [mcgill.ca]

- 15. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 16. 2.3.3. X-Ray Diffraction (XRD) [bio-protocol.org]

- 17. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]

An In-depth Technical Guide to 2-Furamide (CAS 609-38-1): Properties, Synthesis, and Safety

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Furamide (CAS 609-38-1), a heterocyclic organic compound with applications in pharmaceuticals, agrochemicals, and polymer science. This document details its chemical and physical properties, provides a detailed synthesis protocol, and outlines essential safety and handling information. The content is structured to serve as a critical resource for researchers and professionals engaged in drug discovery and chemical synthesis.

Chemical and Physical Properties

This compound, also known as furan-2-carboxamide, is a stable, white to off-white crystalline powder.[1] Its core structure consists of a furan ring substituted with an amide group, which imparts its characteristic reactivity and solubility.[1] The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 609-38-1 | [1] |

| IUPAC Name | furan-2-carboxamide | [2] |

| Synonyms | 2-Furancarboxamide, Furamide, 2-Furylamide, Furfurylamide | [1] |

| Molecular Formula | C₅H₅NO₂ | [1] |

| Molecular Weight | 111.10 g/mol | [3] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 140 - 144 °C | [1] |

| Boiling Point | 148 °C at 11 mmHg | [1] |

| Solubility | Almost transparent in methanol, indicating good solubility. | [4] |

| InChI Key | TVFIYRKPCACCNL-UHFFFAOYSA-N | [2] |

| SMILES | C1=COC(=C1)C(=O)N | [2] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the amidation of its precursor, 2-furoic acid. A robust and frequently employed method involves a two-step process: the conversion of 2-furoic acid to the more reactive 2-furoyl chloride, followed by amidation with ammonia.

Experimental Protocol: Two-Step Synthesis from 2-Furoic Acid

This protocol details the synthesis of this compound starting from 2-furoic acid via a 2-furoyl chloride intermediate.

Part A: Synthesis of 2-Furoyl Chloride from 2-Furoic Acid [5][6]

-

Materials:

-

2-Furoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (optional, as solvent)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize evolved HCl and SO₂), suspend 2-furoic acid (1.0 eq) in anhydrous toluene.

-

Add a catalytic amount of DMF (e.g., 0.05 eq).

-

Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the suspension at room temperature with stirring.

-

Heat the reaction mixture to reflux (typically 50-70°C).

-

Monitor the reaction by the cessation of gas evolution. The reaction is typically complete within 1-2 hours.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure. The crude 2-furoyl chloride is typically used in the next step without further purification.

-

Part B: Synthesis of this compound from 2-Furoyl Chloride [6]

-

Materials:

-

Crude 2-furoyl chloride from Part A

-

Concentrated aqueous ammonia (e.g., 28-30%)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

-

Procedure:

-

In a separate flask, cool a concentrated solution of aqueous ammonia in an ice bath to 0-5°C.

-

Dissolve the crude 2-furoyl chloride in an anhydrous, inert solvent such as THF or diethyl ether.

-

Add the 2-furoyl chloride solution dropwise to the cold, vigorously stirred ammonia solution. It is critical to maintain the reaction temperature below 10°C due to the exothermic nature of the reaction.

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours.

-

The resulting precipitate (this compound) is collected by filtration.

-

Wash the product with cold water to remove any ammonium chloride.

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or water, to yield a white crystalline solid.

-

Synthesis Workflow Diagram

Biological Activity and Mechanism of Action

While this compound has been investigated for its potential antiparasitic and antibacterial properties, its precise mechanism of action is not well-elucidated in current literature.[4] Studies have indicated its amoebicidal activity against Entamoeba histolytica.[4] However, much of the detailed mechanistic information available is for the drug Diloxanide Furoate, a different molecule that also contains a furan ring and is used to treat amoebiasis.[7][8]

The broader class of furan-containing compounds exhibits a range of antimicrobial activities. The furan ring is a key structural motif in several therapeutic agents. For instance, in nitrofurans, the antimicrobial effect is attributed to the reductive activation of the nitro group within bacterial cells, leading to the generation of reactive intermediates that can damage bacterial DNA and ribosomal proteins. It is plausible that the biological activity of this compound is also linked to the unique electronic properties of the furan ring, but further research is required to determine the specific molecular targets and pathways involved.

Safety and Handling

Comprehensive safety data for this compound is limited, and as such, it should be handled with care in a laboratory setting, adhering to good industrial hygiene and safety practices.[2]

Hazard Identification and First Aid

While a full toxicological profile is not available, Safety Data Sheets (SDS) provide general guidance.

| Exposure Route | Symptoms & First Aid Measures | Reference(s) |

| Inhalation | May be harmful if inhaled. Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. | [2] |

| Skin Contact | May be harmful in contact with skin and may cause skin irritation. Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists. | [2] |

| Eye Contact | Causes eye irritation. Rinse thoroughly with plenty of pure water for at least 15 minutes and consult a physician. | [2] |

| Ingestion | Harmful if swallowed. Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. | [2] |

Handling and Storage

-

Handling: Handle in a well-ventilated place.[2] Wear suitable protective clothing, including gloves and safety goggles.[2] Avoid the formation of dust and aerosols.[2] Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents, nitric acid, and sulfuric acid.[9]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]

-

Skin Protection: Wear impervious, flame-resistant clothing and handle with gloves that have been inspected prior to use.[2]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

Toxicity Data

Conclusion

This compound (CAS 609-38-1) is a versatile furan derivative with established applications as a chemical intermediate. This guide has consolidated the available technical data on its properties, synthesis, and safety. While its potential as a bioactive molecule is recognized, particularly in the context of antiparasitic and antimicrobial research, there is a clear need for further investigation into its specific mechanism of action and a comprehensive toxicological profile. The provided synthesis protocol offers a reliable method for its preparation, enabling further research into its biological activities and potential therapeutic applications. It is imperative for researchers to adhere to the outlined safety precautions when handling this compound.

References

- 1. besjournal.com [besjournal.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Diloxanide? [synapse.patsnap.com]

- 9. assets.greenbook.net [assets.greenbook.net]

- 10. Respiratory retention and acute toxicity of furan - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Furamide Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-furamide derivatives, their significance in medicinal chemistry, and the primary pathways for their synthesis. It includes detailed experimental protocols, comparative data on synthetic methodologies, and visualizations of key chemical processes to support research and development in this field.

Introduction: The Significance of the this compound Scaffold

This compound, also known as 2-furancarboxamide, is a heterocyclic organic compound featuring a furan ring substituted with an amide group.[1][2] This scaffold is of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the furan moiety.[2][3] The furan ring is often employed as a bioisostere for other functional groups, such as phenyl or thiazole rings, a strategy used to modulate a molecule's pharmacokinetic and pharmacodynamic properties, enhance metabolic stability, or reduce toxicity.[3][4]

Derivatives of this compound have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antiparasitic, anti-inflammatory, and antihyperlipidemic properties.[1][5][6] Their versatility makes them valuable building blocks in the design and development of novel therapeutic agents and advanced materials like biodegradable polymers.[1][2]

Core Synthesis Pathways for this compound Derivatives

The synthesis of N-substituted this compound derivatives primarily begins with 2-furoic acid or its activated forms. The key transformation is the formation of an amide bond with a desired amine. Modern synthetic chemistry offers several robust methods to achieve this, ranging from classical activation techniques to advanced metal-catalyzed cross-coupling reactions.

The most common strategies include:

-

Amidation via Coupling Agents: Direct formation of the amide bond by activating the carboxylic acid in situ.

-

Acyl Chloride Intermediate: A two-step process involving the conversion of the carboxylic acid to a more reactive acyl chloride.

-

Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful cross-coupling method for forming C-N bonds.[7][8]

-

Copper-Catalyzed Ullmann Condensation: A classic method for C-N bond formation, particularly relevant for certain substrates.[9][10]

The choice of method often depends on the substrate scope, functional group tolerance, desired yield, and available resources.[3]

Data Presentation: Comparative Analysis of Synthetic Methods

The following tables summarize quantitative data for the synthesis of various N-substituted 2-furamides, categorized by the synthetic method employed. This allows for a direct comparison of reaction conditions, times, and yields.

Table 1: Amide Synthesis via Coupling Agents

| Amine | Coupling System | Solvent | Reaction Time (h) | Yield (%) | Purity |

|---|---|---|---|---|---|

| Aniline | EDC, HOBt, DMAP | CH₃CN | 18 | 80 | >95% |

| 4-Aminophenol | EDC | DCM | - | 74.4 | >95% |

| Benzylamine | TBTU, DIPEA | DMF | - | 73-82 | >95% |

| Diethylamine | TBTU, DIPEA | DMF | - | 73-82 | >95% |

Data sourced from BenchChem Application Notes.[3]

Table 2: Amide Synthesis via Acyl Chloride Intermediate

| Amine | Base | Solvent | Reaction Time (h) | Yield (%) | Purity |

|---|---|---|---|---|---|

| Aniline | Pyridine | DCM | 1-4 | High | >95% |

| Benzylamine | Triethylamine | DCM | 1-4 | High | >95% |

| Piperidine | Triethylamine | DCM | 1-4 | High | >95% |

Qualitative yield data based on typical high-yielding nature of this method.[3]

Table 3: Microwave-Assisted Synthesis

| Amine | Conditions | Reaction Time (min) | Yield (%) | Purity |

|---|---|---|---|---|

| Various Amines | Solvent-free, Microwave Irradiation | 5-15 | 85-95 | >95% |

General data indicating the efficiency of microwave-assisted methods.[3]

Experimental Protocols

This section provides detailed, step-by-step protocols for the key synthetic methods.

This method involves the in-situ activation of 2-furoic acid with a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.[3]

Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 2-furoic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Coupling Agent: Slowly add EDC (1.2 eq) to the stirred solution.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel or recrystallization to yield the pure N-substituted this compound.[3]

This classic, often high-yielding method involves two discrete steps: the conversion of 2-furoic acid to the more reactive 2-furoyl chloride, followed by its reaction with the target amine.[3]

Protocol:

Step A: Preparation of 2-Furoyl Chloride

-

Reaction Setup: In a fume hood, add 2-furoic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser.

-

Addition of Chlorinating Agent: Carefully add thionyl chloride (SOCl₂) (1.5-2.0 eq) to the flask. A few drops of DMF can be added as a catalyst.

-

Heating: Gently heat the mixture to reflux (approx. 70-80 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-furoyl chloride is often used directly in the next step without further purification.

Step B: Amide Formation

-

Amine Solution: In a separate flask, dissolve the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base like triethylamine or pyridine (1.2 eq) in an anhydrous solvent such as DCM.

-

Cooling: Cool the amine solution to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of the 2-furoyl chloride (1.0 eq) in anhydrous DCM to the stirred amine solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[3]

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, proceed with an aqueous work-up as described in Method 1 (Protocol step 6).

-

Purification: Dry, concentrate, and purify the crude product as described in Method 1 (Protocol steps 7-8).[3]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or triflate) and an amine.[7] This modern method offers excellent functional group tolerance and is a powerful tool for synthesizing complex this compound derivatives from 2-bromo or 2-chloro furans.

References

- 1. Buy this compound | 609-38-1 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. drughunter.com [drughunter.com]

- 5. Synthesis of novel N-(4-benzoylphenyl)-2-furamide derivatives and their pharmacological evaluation as potent antihyperlipidemic agents in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological activity of furan derivatives [wisdomlib.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. Ullmann Reaction [organic-chemistry.org]

2-Furamide: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furamide, a stable, crystalline solid derived from the renewable platform chemical furfural, has emerged as a versatile and valuable building block in organic synthesis. Its unique chemical architecture, featuring a furan ring coupled with a primary amide, offers multiple reactive sites for the construction of complex molecular frameworks. This guide provides a comprehensive overview of this compound's utility in key synthetic transformations, including Diels-Alder reactions, multicomponent reactions, and ring-opening reactions, highlighting its potential in the synthesis of novel heterocyclic compounds for pharmaceutical and agrochemical applications.

Chemical and Physical Properties of this compound

A thorough understanding of this compound's properties is essential for its effective application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₅H₅NO₂ | [1] |

| Molecular Weight | 111.10 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 142-144 °C | [2] |

| CAS Number | 609-38-1 | [1] |

| Solubility | Soluble in hot water, ethanol, and ether |

Synthesis of this compound

This compound can be synthesized through several methods, with the amidation of 2-furoic acid or its derivatives being the most common. A typical laboratory-scale synthesis involves the reaction of 2-furoyl chloride with ammonia.

Experimental Protocol: Synthesis of this compound from 2-Furoyl Chloride

Materials:

-

2-Furoyl chloride

-

Aqueous ammonia (28-30%)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 2-furoyl chloride (1 equivalent) in dichloromethane.

-

Slowly add an excess of aqueous ammonia (3-4 equivalents) to the stirred solution. A white precipitate will form.

-

Allow the reaction to stir for 1-2 hours, gradually warming to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with a saturated solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by recrystallization from hot water or an ethanol/water mixture to yield a white crystalline solid.

This compound in Diels-Alder Reactions

The furan moiety of this compound can act as a diene in [4+2] cycloaddition reactions, providing access to 7-oxabicyclo[2.2.1]heptene derivatives. These adducts are valuable intermediates in the synthesis of a variety of complex molecules, including pharmaceuticals and natural products. Research has shown that the Diels-Alder reaction of 2-furoic acid derivatives, including amides, with maleimides is significantly enhanced in water.[3][4]

Experimental Protocol: Diels-Alder Reaction of a this compound Derivative with N-Phenylmaleimide (Analogous Procedure)

Materials:

-

This compound derivative (e.g., N-substituted this compound)

-

N-Phenylmaleimide

-

Water

-

Stir plate with heating

-

Round-bottom flask with condenser

Procedure:

-

In a round-bottom flask, suspend the this compound derivative (1 equivalent) and N-phenylmaleimide (1.2 equivalents) in water to achieve a concentration of approximately 1 M.

-

Heat the reaction mixture to 50-80 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

If the product does not precipitate, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data for Analogous Diels-Alder Reactions of 2-Furoic Acid Derivatives: [3]

| Furan Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |

| 2-Furoic acid | N-Methylmaleimide | Water | 50 | 16 | 98 | 77 |

| Methyl 2-furoate | N-Methylmaleimide | Water | 50 | 16 | 95 | 75 |

| This compound (anticipated) | N-Phenylmaleimide | Water | 50-80 | 16-24 | High | Moderate to High |

Note: Data for this compound is an estimation based on the reactivity of similar derivatives.

Diagram: Diels-Alder Reaction Workflow

Caption: Workflow for the Diels-Alder reaction of this compound.

This compound in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly efficient synthetic strategies. This compound, with its nucleophilic nitrogen and the potential for the furan ring to participate in subsequent reactions, is a promising candidate for MCRs like the Ugi and Passerini reactions. While specific examples utilizing the parent this compound are not extensively documented, its derivatives and related furan compounds have been successfully employed.

The Ugi Four-Component Reaction

The Ugi reaction is a powerful tool for the synthesis of α-acylamino amides. A plausible Ugi reaction involving this compound would utilize it as the carboxylic acid component, reacting with an aldehyde, an amine, and an isocyanide.

Caption: Proposed Ugi reaction pathway involving this compound.

Experimental Protocol: General Procedure for an Ugi-type Reaction

The following is a general procedure that can be adapted for a reaction involving this compound as the acid component.[5]

Materials:

-

Aldehyde (1 equivalent)

-

Amine (1 equivalent)

-

This compound (1 equivalent)

-

Isocyanide (1 equivalent)

-

Methanol (or another suitable solvent)

Procedure:

-

Dissolve the aldehyde and amine in methanol in a round-bottom flask and stir at room temperature for 30-60 minutes to facilitate imine formation.

-

Add this compound to the reaction mixture and stir until it dissolves.

-

Cool the mixture in an ice bath and add the isocyanide dropwise.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to afford the desired α-acylamino amide.

Ring-Opening Reactions of the Furan Nucleus in this compound

The furan ring is susceptible to cleavage under certain conditions, such as strong acid catalysis, which can lead to the formation of linear, highly functionalized products. While specific protocols for the ring-opening of this compound are scarce, the general mechanism involves protonation of the furan ring followed by nucleophilic attack.

Diagram: Acid-Catalyzed Furan Ring Opening

Caption: General mechanism for acid-catalyzed ring opening of the furan in this compound.

Experimental Considerations for Ring-Opening Reactions

The conditions required for the ring-opening of the furan in this compound would likely involve treatment with a strong acid (e.g., HCl, H₂SO₄) in an aqueous or alcoholic solvent at elevated temperatures. The amide functionality may influence the reaction rate and product distribution compared to other furan derivatives. Careful optimization of reaction conditions would be necessary to achieve selective ring opening and avoid unwanted side reactions.

Applications in Drug Development and Materials Science

The synthetic versatility of this compound makes it an attractive starting material for the generation of libraries of diverse compounds for drug discovery. The resulting heterocyclic structures from Diels-Alder and multicomponent reactions are common motifs in biologically active molecules. Furthermore, the ability of this compound to undergo polymerization reactions opens avenues for its use in the development of novel, bio-based polymers with unique properties.[6]

Conclusion

This compound is a readily accessible and highly versatile building block with significant potential in modern organic synthesis. Its ability to participate in a range of powerful transformations, including Diels-Alder, multicomponent, and ring-opening reactions, provides synthetic chemists with a valuable tool for the construction of complex and functionally diverse molecules. Further exploration of the reactivity of this compound is expected to uncover new synthetic methodologies and applications in the fields of medicinal chemistry, agrochemicals, and materials science.

References

- 1. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01535D [pubs.rsc.org]

- 4. GitHub - magjac/d3-graphviz: Graphviz DOT rendering and animated transitions using D3 [github.com]

- 5. Synthesis of natural product hybrids by the Ugi reaction in complex media containing plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Studies on Diels-Alder Adducts: Intramolecular Interactions Between Two Functions - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of the 2-Furamide Scaffold in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-furamide moiety, a heterocyclic amide, has emerged as a versatile and privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a valuable building block for the design and synthesis of novel therapeutic agents across a spectrum of diseases, including cancer, hyperlipidemia, infectious diseases, and neurological disorders. This technical guide provides an in-depth overview of the burgeoning applications of this compound in drug discovery, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key biological pathways and experimental workflows.

Physicochemical Properties and Synthesis of this compound

This compound, also known as furan-2-carboxamide, is a white to off-white crystalline solid with the chemical formula C₅H₅NO₂. Its structure features a five-membered aromatic furan ring directly attached to an amide group. This arrangement confers a planar geometry and allows for various chemical modifications to explore structure-activity relationships (SAR).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₅NO₂ | |

| Molecular Weight | 111.10 g/mol | |

| Melting Point | 142-144 °C | |

| CAS Number | 609-38-1 |

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common method involves the amidation of 2-furoic acid or its activated derivatives, such as acyl chlorides, with the desired amine.

General Synthesis of N-substituted-2-furamides

A prevalent method for synthesizing N-substituted this compound derivatives involves the reaction of 2-furoyl chloride with a variety of primary or secondary amines in the presence of a base.

Caption: General reaction scheme for the synthesis of N-substituted-2-furamide derivatives.

Applications in Anticancer Drug Discovery

The this compound scaffold has been extensively explored in the development of novel anticancer agents. Derivatives incorporating this moiety have demonstrated significant cytotoxic activity against a range of cancer cell lines through various mechanisms of action, including the induction of apoptosis and cell cycle arrest.

Anticancer Activity of this compound Derivatives

Several studies have reported the in vitro anticancer activity of this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of the most potent compounds are summarized below.

Table 2: In Vitro Anticancer Activity (IC50) of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| N-(4-benzoylphenyl)-2-furamide derivative 3b | HeLa (Cervical Cancer) | 3.86 | |

| N-(4-benzoylphenyl)-2-furamide derivative 3d | MCF-7 (Breast Cancer) | 11.02 | |

| Carbamothioyl-furan-2-carboxamide derivative 4d | HepG2 (Liver Cancer) | - (33.29% cell viability at 20 µg/mL) | |

| Carbamothioyl-furan-2-carboxamide derivative 4d | Huh-7 (Liver Cancer) | - (45.09% cell viability at 20 µg/mL) | |

| Carbamothioyl-furan-2-carboxamide derivative 4d | MCF-7 (Breast Cancer) | - (41.81% cell viability at 20 µg/mL) | |

| Furan-2-carboxamide functionalized Ruthenium(II) Complex Ru2L3 | HeLa (Cervical Cancer) | 3.86 | |

| Furan-2-carboxamide functionalized Ruthenium(II) Complex Ru2L3 | MCF-7 (Breast Cancer) | 4.25 | |

| Furan-2-carboxamide functionalized Ruthenium(II) Complex Ru2L3 | A549 (Lung Cancer) | 11.02 |

Mechanism of Action: Induction of Apoptosis

A key mechanism by which this compound derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies on furan-2-carboxamide functionalized aroyl thiourea ruthenium(II) complexes have shown that they can trigger mitochondrial dysfunction-mediated apoptosis. This process involves an increase in reactive oxygen species (ROS), a reduction in the mitochondrial membrane potential (MMP), and the upregulation of pro-apoptotic proteins.

Caption: Proposed apoptotic pathway induced by certain this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically in a range from 0.1 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Applications in Antihyperlipidemic Drug Discovery

Derivatives of this compound have also shown promise as potent antihyperlipidemic agents. Specifically, a series of N-(4-benzoylphenyl)-2-furamides have been synthesized and evaluated for their ability to lower plasma lipid levels in animal models.

Antihyperlipidemic Activity of N-(4-benzoylphenyl)-2-furamides

In a study using a Triton WR-1339-induced hyperlipidemic rat model, several N-(4-benzoylphenyl)-2-furamide derivatives demonstrated significant reductions in plasma triglyceride and total cholesterol levels.

Table 3: In Vivo Antihyperlipidemic Activity of N-(4-benzoylphenyl)-2-furamide Derivatives in Rats

| Compound | Dose (mg/kg) | % Reduction in Triglycerides | % Reduction in Total Cholesterol | Reference |

| 3b | 15 | Significant (p<0.0001) | Significant (p<0.0001) | |

| 3d | 15 | Significant (p<0.0001) | Significant (p<0.0001) | |

| Bezafibrate (Standard) | 100 | Significant (p<0.0001) | - |

Note: The original paper reported statistical significance rather than exact percentage reductions.

Experimental Protocol: Triton WR-1339-Induced Hyperlipidemia Model

This in vivo model is widely used to screen for potential antihyperlipidemic agents.

Protocol:

-

Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for one week.

-

Induction of Hyperlipidemia: Hyperlipidemia is induced by a single intraperitoneal injection of Triton WR-1339 (400 mg/kg body weight) dissolved in saline. A normal control group receives only the vehicle.

-

Compound Administration: The test compounds (e.g., N-(4-benzoylphenyl)-2-furamides) and a standard drug (e.g., bezafibrate) are administered orally or intraperitoneally to different groups of Triton-treated rats. A hyperlipidemic control group receives only the vehicle.

-

Blood Sampling: Blood samples are collected from the retro-orbital plexus at specified time points (e.g., 6, 12, and 24 hours) after compound administration.

-

Lipid Profile Analysis: Plasma is separated by centrifugation, and the levels of total cholesterol and triglycerides are determined using commercially available enzymatic kits.

-

Data Analysis: The lipid levels in the treated groups are compared to those in the hyperlipidemic control group, and the percentage reduction is calculated. Statistical analysis is performed to determine the significance of the observed effects.

Caption: Workflow for the in vivo evaluation of antihyperlipidemic activity.

Other Medicinal Chemistry Applications

The versatility of the this compound scaffold extends to other therapeutic areas, including the development of antimicrobial and enzyme-inhibiting agents.

Antimicrobial Activity

Carbamothioyl-furan-2-carboxamide derivatives have been shown to possess significant antimicrobial activity against various bacterial and fungal strains.

Table 4: Antimicrobial Activity of a Carbamothioyl-furan-2-carboxamide Derivative

| Organism | MIC (µg/mL) |

| Staphylococcus aureus | 150.7 - 295 |

| Escherichia coli | 150.7 - 295 |

| Aspergillus niger | 150.7 - 295 |

| Fusarium solani | 150.7 - 295 |

Enzyme Inhibition

2-Furoic piperazide derivatives have been investigated as inhibitors of enzymes relevant to type 2 diabetes and Alzheimer's disease, such as α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, providing a robust framework for the development of a diverse range of therapeutic agents. Its synthetic tractability and the ability to modulate its biological activity through structural modifications make it an attractive starting point for drug discovery programs. The data and protocols presented in this guide highlight the significant potential of this compound derivatives in the treatment of cancer, hyperlipidemia, and infectious diseases. Further exploration of the structure-activity relationships and mechanisms of action of these compounds is warranted to unlock their full therapeutic potential.

Methodological & Application

Application Notes and Protocols for the Synthesis of N-substituted 2-Furamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 2-furamide derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antihyperlipidemic properties.

Application Notes

N-substituted this compound derivatives constitute a versatile class of compounds with a wide range of applications in drug discovery and development. The furan ring is a privileged scaffold in medicinal chemistry, and its incorporation into amide linkages has yielded numerous biologically active molecules.

Anticancer Activity: Several N-substituted this compound derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) or protein kinases. The nature of the substituent on the amide nitrogen plays a crucial role in determining the potency and selectivity of these compounds. For instance, derivatives bearing aromatic or heteroaromatic moieties have shown significant anticancer potential.

Antimicrobial Activity: The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. N-substituted this compound derivatives have emerged as a promising class of compounds with activity against a range of pathogens. The antimicrobial efficacy is influenced by the lipophilicity and electronic properties of the N-substituent, which affects the compound's ability to penetrate microbial cell membranes and interact with intracellular targets.

Antihyperlipidemic Activity: Certain N-substituted this compound derivatives have been shown to possess lipid-lowering properties. For example, N-(4-benzoylphenyl)-2-furamide derivatives have been reported to significantly reduce plasma triglyceride and total cholesterol levels in preclinical models.[1] These findings suggest their potential as therapeutic agents for the management of dyslipidemia and related cardiovascular diseases.

Experimental Protocols

Two primary methods for the synthesis of N-substituted this compound derivatives are detailed below: amidation of 2-furoic acid using a coupling agent and amidation of 2-furoyl chloride.

Protocol 1: Synthesis via Amidation of 2-Furoic Acid using a Coupling Agent

This protocol describes a general procedure for the direct coupling of 2-furoic acid with a primary or secondary amine using a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt).

Workflow for Amidation of 2-Furoic Acid:

Caption: General workflow for the synthesis of N-substituted 2-furamides via coupling agent-mediated amidation.

Materials:

-

2-Furoic acid

-

Appropriate primary or secondary amine

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography (if necessary)

-

Appropriate solvents for chromatography or recrystallization

Procedure:

-

In a round-bottom flask, dissolve 2-furoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

-

To this solution, add the desired amine (1.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure N-substituted this compound derivative.

Protocol 2: Synthesis via Amidation of 2-Furoyl Chloride

This protocol involves the conversion of 2-furoic acid to the more reactive 2-furoyl chloride, which is then reacted with an amine in the presence of a base.

Workflow for Amidation of 2-Furoyl Chloride:

Caption: Two-step workflow for the synthesis of N-substituted 2-furamides via 2-furoyl chloride.

Materials:

-

2-Furoic acid

-

Thionyl chloride (SOCl₂)

-

Appropriate primary or secondary amine

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography (if necessary)

-

Appropriate solvents for chromatography or recrystallization

Procedure:

Step 1: Synthesis of 2-Furoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-furoic acid (1.0 eq) and an excess of thionyl chloride (2.0-3.0 eq).

-

Heat the mixture to reflux for 1-2 hours. The reaction is complete when gas evolution ceases.

-

Carefully remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-furoyl chloride is typically used in the next step without further purification.

Step 2: Amidation

-

In a separate round-bottom flask, dissolve the desired amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the crude 2-furoyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution.

-